molecular formula C17H17NO4 B12106521 2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid

2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B12106521
M. Wt: 299.32 g/mol
InChI Key: GVAKKQDFONYYEO-UHFFFAOYSA-N
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Description

2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes a benzoyl group, a methylamino group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the benzoylation of a suitable amino acid derivative, followed by methylation and subsequent introduction of the hydroxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the benzoyl group can yield benzyl derivatives.

Scientific Research Applications

2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: An amino acid with a similar hydroxyphenyl group.

    Phloretic acid: Contains a hydroxyphenylpropionic acid structure.

    Benzylamine derivatives: Share the benzylamine moiety.

Uniqueness

2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-[benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C17H17NO4/c1-18(16(20)13-5-3-2-4-6-13)15(17(21)22)11-12-7-9-14(19)10-8-12/h2-10,15,19H,11H2,1H3,(H,21,22)

InChI Key

GVAKKQDFONYYEO-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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